molecular formula C27H26N4O5S2 B2983149 Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 361174-49-4

Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

Cat. No. B2983149
CAS RN: 361174-49-4
M. Wt: 550.65
InChI Key: QDHUDPYZAWBFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate” is a chemical compound. It’s part of a class of compounds known as benzothiazoles, which have been found to have significant biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. These studies often involve the use of IR, 1H NMR, Mass, and elemental analysis data .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .

Scientific Research Applications

Synthesis and Antimicrobial Potential

The compound has been utilized in the synthesis of new pyridine derivatives showing promising antibacterial and antifungal activities. For instance, Patel and Agravat (2007) demonstrated the preparation of 2-amino substituted benzothiazoles and their subsequent condensation to produce derivatives with significant antimicrobial properties. These compounds were synthesized using a mixture of pyridine and acetic anhydride, highlighting the compound's role in facilitating the development of new antibacterial and antifungal agents (Patel & Agravat, 2007).

Hybrid Molecules and Their Biological Activities

Further research by Hussein (2018) explored the synthesis of novel hybrid molecules incorporating sulfonamide and carbamate or acyl-thiourea scaffolds. These molecules exhibited potent antimicrobial activities, with specific derivatives showing enhanced efficacy against tested bacteria. Molecular docking studies and quantum chemical calculations based on density functional theory (DFT) were performed to better understand the interactions between these compounds and bacterial targets, indicating the compound's versatility in the development of antimicrobial agents (Hussein, 2018).

Antimicrobial Activity of Pyridine Derivatives

Patel, Agravat, and Shaikh (2011) also synthesized new pyridine derivatives starting from 2-amino substituted benzothiazoles and evaluated their in vitro antimicrobial activity. These studies further confirmed the potential of Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate derivatives in developing compounds with varying and modest antimicrobial activities (Patel, Agravat, & Shaikh, 2011).

Future Directions

Benzothiazole derivatives, including this compound, continue to be a subject of interest in medicinal chemistry due to their significant biological activity. Future research may focus on further exploring their synthesis, biological activity, and potential applications .

properties

IUPAC Name

ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5S2/c1-2-36-27(33)30-14-16-31(17-15-30)38(34,35)22-12-10-19(11-13-22)25(32)28-21-7-5-6-20(18-21)26-29-23-8-3-4-9-24(23)37-26/h3-13,18H,2,14-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHUDPYZAWBFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.